molecular formula C16H12N2O3S B8621267 2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole

2-(Benzo[1,3]dioxol-5-yl)-5-benzylsulfanyl-[1,3,4]oxadiazole

Cat. No. B8621267
M. Wt: 312.3 g/mol
InChI Key: PCVJJLYDKUMNIZ-UHFFFAOYSA-N
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Patent
US08106042B2

Procedure details

Benzylbromide (20.2 g, 118.1 mmol) was added over 5 minutes time-period to a mixture of 5-benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol (25 g, 112.5 mmol), trietylamine (22.8 g, 225 mmol) and ethanol (200 ml, 99%). The reaction mixture was stirred at room-temperature for 2 hours. Aqueous sodium hydroxide (150 ml, 1 M) and water (100 ml) was added followed by filtration. The product was isolated as a solid. Yield 31.0 g (94%).
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:9]1[C:13]2[CH:14]=[CH:15][C:16]([C:18]3[O:22][C:21]([SH:23])=[N:20][N:19]=3)=[CH:17][C:12]=2[O:11][CH2:10]1.C(N(CC)CC)C.[OH-].[Na+]>O.C(O)C>[O:9]1[C:13]2[CH:14]=[CH:15][C:16]([C:18]3[O:22][C:21]([S:23][CH2:1][C:2]4[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=4)=[N:20][N:19]=3)=[CH:17][C:12]=2[O:11][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
25 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C2=NN=C(O2)S
Name
Quantity
22.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room-temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The product was isolated as a solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O1COC2=C1C=CC(=C2)C=2OC(=NN2)SCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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